molecular formula C12H14N2 B13654104 4-Isopropylquinolin-5-amine

4-Isopropylquinolin-5-amine

Cat. No.: B13654104
M. Wt: 186.25 g/mol
InChI Key: RONJVKDJIFWICS-UHFFFAOYSA-N
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Description

4-Isopropylquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C12H14N2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of an isopropyl group at the 4-position and an amine group at the 5-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylquinolin-5-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, are frequently used. Microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isopropylquinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylquinolin-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 4-position and amine group at the 5-position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-propan-2-ylquinolin-5-amine

InChI

InChI=1S/C12H14N2/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,13H2,1-2H3

InChI Key

RONJVKDJIFWICS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=CC=CC(=C12)N

Origin of Product

United States

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